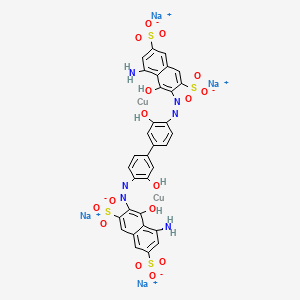
5-Iodo-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-methylbenzamide is a chemical compound with the molecular formula C8H8INO . It has a molecular weight of 261.06 .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2-methylbenzamide consists of an iodine atom attached to the benzene ring at the 5th position and a methyl group at the 2nd position . The benzamide group is attached to the benzene ring .Applications De Recherche Scientifique
5-Iodo-2-methylbenzamide derivatives have been investigated for their affinity and selectivity in neuropharmacological studies. For example, a study on the iodobenzamide neuroleptic analogue (S)-N-(1-ethylpyrrolidin-2-ylmethyl)-2-hydroxy-5-iodo-6-methoxybenzamide (5-IBZM) showed that it had 100-fold lower affinity than its isomer IBZM, a compound used for imaging D2 receptors in vivo (Baldwin et al., 2003).
5-Iodo-2-methylbenzamide analogues have been utilized in the synthesis of radioligands for studying the distribution of dopamine D-2 receptors in the brain. The preparation of such compounds involves radioiodination processes, which are crucial for imaging studies in neuroscience (Paulis & Smith, 1991).
The compound has been used in clinical development of antipsychotic drugs. For instance, the 5-HT2A occupancy of SB-773812 was assessed using a compound structurally related to 5-Iodo-2-methylbenzamide, demonstrating brain penetration and binding to target receptors, which is critical in dose selection for phase II trials (Catafau et al., 2011).
Research has also been conducted on the use of 5-Iodo-2-methylbenzamide derivatives in radiolabeling ligands for serotonin-5HT2-receptors. Such ligands are significant in γ-emission tomography, providing insights into the functioning of the serotonin system in various neurological conditions (Mertens et al., 1994).
Propriétés
IUPAC Name |
5-iodo-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBNHOCCYCOLRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methylbenzamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)






![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)


